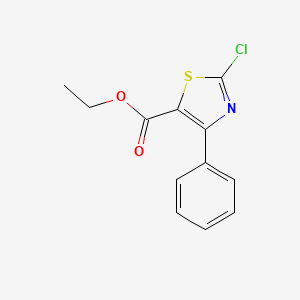

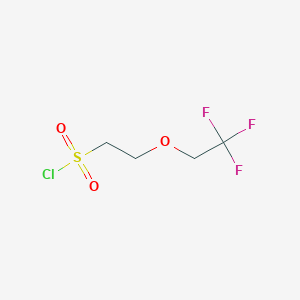

![molecular formula C12H11FN2O B2405248 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 5078-58-0](/img/structure/B2405248.png)

1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

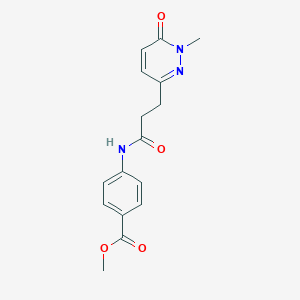

The compound “1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a fluorophenyl group, which is a phenyl ring (a six-membered aromatic ring) with a fluorine atom attached .

Molecular Structure Analysis

The molecular formula of “1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one” is C8H7FO . The molecular weight is 138.141 . The structure includes a pyrazole ring attached to a fluorophenyl group .

Physical And Chemical Properties Analysis

The compound “1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one” has a molecular weight of 138.141 . Its density is approximately 1.2 g/cm^3 . The boiling point is predicted to be around 247.9°C at 760 mmHg . The compound is also predicted to have a refractive index of 1.539 .

Applications De Recherche Scientifique

Synthesis of New Fluorinated Pyrazole Compounds

This compound can be used in the synthesis of new fluorinated pyrazole compounds . A two-step reaction process is typically used, starting with the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation .

Anti-Breast Cancer Research

The synthesized compound has shown potential in anti-breast cancer research . Molecular docking studies have indicated that the binding affinity of the synthesized compound to the human estrogen alpha receptor (ERα) was close to 4-OHT, a native ligand .

Biological Activities in Medicine

Pyrazoles and their derivatives, including this compound, play an important role in various biological activities in medicine . They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

Synthesis of Anti-Cancer Agents

Pyrazole derivatives, including this compound, have been reported to exhibit anti-cancer activity against breast cancer cell lines . Some pyrazoles have been patented as hepatic cancer (HePG-2) agents .

Development of Drug Agents

Fluorinated compounds, including this compound, are popular in medicinal chemistry as drug agents . The C-F bond has greater stability than the C-H bond, and fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .

Synthesis of Other Chemical Compounds

This compound can also be used in the synthesis of other chemical compounds . For example, it can be used to synthesize 2-bromo-1-(2-fluorophenyl)ethan-1-one .

Safety and Hazards

Propriétés

IUPAC Name |

1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-8-12(9(2)16)7-14-15(8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNMHNCXFRDRTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2405166.png)

![2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2405168.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2405180.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2405184.png)

![8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B2405186.png)

![4-[(3-Methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B2405187.png)